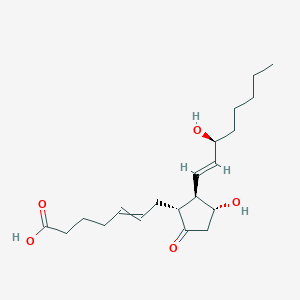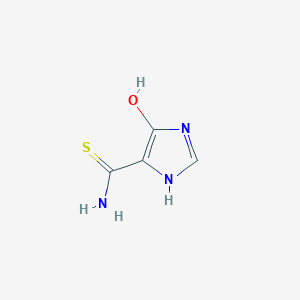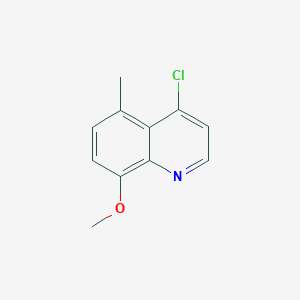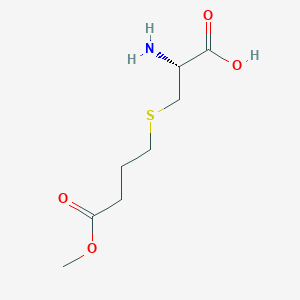
tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate: is a heterocyclic organic compound that features an imidazole ring substituted with tert-butyl, amino, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve the use of halides and catalysts like palladium on carbon (Pd/C).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is a common motif in many biological molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can modulate the activity of enzymes and other proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- tert-Butyl 2-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate
- tert-Butyl 2-ethoxycarbonylimidazole-4-carboxylate
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern on the imidazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
211929-23-6 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-5-11-6(7(10)12-5)8(13)14-9(2,3)4/h10H2,1-4H3,(H,11,12) |
InChI Key |
RNDYSAKJSIZOQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1H-benzo[d]imidazole-1-carboximidamide](/img/structure/B12824559.png)

![tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12824572.png)





![methyl (E)-2-[(3S,6'R,7'R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B12824618.png)
![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride](/img/structure/B12824626.png)

![(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine](/img/structure/B12824634.png)
![8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)
